molecular formula C15H16N6OS B5636009 2-(1H-pyrazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}butanamide

2-(1H-pyrazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}butanamide

Cat. No. B5636009
M. Wt: 328.4 g/mol
InChI Key: KRVGCSUYPIKKDE-UHFFFAOYSA-N
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Description

The compound is a multifaceted molecule incorporating pyrazole, pyrimidine, and thiazole moieties. It represents a class of compounds of interest for their potential biological activities and serves as a scaffold for synthesizing various heterocyclic derivatives. These structural components are known for their roles in pharmaceutical chemistry, particularly for their antimicrobial properties and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of this compound involves strategic construction of the pyrazole, pyrimidine, and thiazole rings, often through multi-step synthetic pathways. For instance, the use of 3-oxo-N-(pyrimidin-2-yl)butanamide as a precursor in the synthesis of related derivatives highlights the compound's versatility in generating new heterocycles incorporating the pyrimidine ring, with some methods employing microwave irradiation for efficiency (Farag, Kheder, & Mabkhot, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of pyrazole, pyrimidine, and thiazole rings, which can influence the molecule's electronic and spatial configuration, affecting its reactivity and interaction with biological targets. Techniques like X-ray crystallography and spectral analysis (IR, NMR, and mass spectrometry) are crucial for confirming the structure of synthesized derivatives (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).

Chemical Reactions and Properties

The compound's chemical reactivity is influenced by its functional groups, enabling it to undergo various chemical transformations. For example, its potential for cyclocondensation reactions can lead to the synthesis of new heterocyclic compounds, demonstrating its utility in creating diverse chemical entities with potential biological activities (Deohate & Palaspagar, 2020).

properties

IUPAC Name

2-pyrazol-1-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-2-12(21-8-4-7-19-21)14(22)18-9-11-10-23-15(20-11)13-16-5-3-6-17-13/h3-8,10,12H,2,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVGCSUYPIKKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CSC(=N1)C2=NC=CC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}butanamide

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